molecular formula C20H24N6O4S B2722674 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 938842-06-9

4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

Cat. No.: B2722674
CAS No.: 938842-06-9
M. Wt: 444.51
InChI Key: MIUWSMUHZKOPRK-UHFFFAOYSA-N
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Description

4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a complex organic compound with an intriguing molecular structure. The compound belongs to the class of imidazo[2,1-f]purines and contains a sulfonamide group, making it a unique entity in the realm of organic chemistry. Such compounds are often investigated for their potential biological activities and roles in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide typically involves multi-step organic reactions A common starting material is a purine derivative, which undergoes alkylation to introduce the isopentyl and dimethyl groups The formation of the imidazo ring is achieved through cyclization reactions under controlled temperatures and pH conditions

Industrial Production Methods

Industrial-scale production of this compound would require optimized reaction conditions to ensure high yield and purity. This involves using large-scale reactors, maintaining precise temperature control, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide undergoes a variety of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can alter the oxidation state of specific atoms, potentially modifying the compound’s biological activity.

  • Common Reagents and Conditions: : Reagents such as potassium permanganate, sodium borohydride, and halogenating agents are frequently used under conditions like reflux or in an inert atmosphere.

  • Major Products: : These reactions can yield a variety of products, ranging from modified purines to new sulfonamide derivatives.

Scientific Research Applications

4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide finds applications across several fields:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical transformations.

  • Biology: : Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

  • Medicine: : Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in diseases.

  • Industry: : Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide often involves binding to specific molecular targets such as enzymes or receptors. The presence of the imidazo[2,1-f]purine core allows it to interact with active sites, while the sulfonamide group enhances binding affinity and specificity. These interactions can lead to inhibition or modulation of biological pathways, providing insights into its therapeutic potential.

Comparison with Similar Compounds

Compared to other imidazo[2,1-f]purine derivatives, 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide stands out due to its unique substitution pattern. Similar compounds include:

  • 4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

  • 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

These compounds share the imidazo[2,1-f]purine core but differ in their substitution patterns, which can significantly influence their chemical properties and biological activities. The isopentyl and dimethyl groups in this compound confer distinct steric and electronic effects, setting it apart from its analogs.

Properties

IUPAC Name

4-[4,7-dimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-12(2)9-10-24-18(27)16-17(23(4)20(24)28)22-19-25(16)11-13(3)26(19)14-5-7-15(8-6-14)31(21,29)30/h5-8,11-12H,9-10H2,1-4H3,(H2,21,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUWSMUHZKOPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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